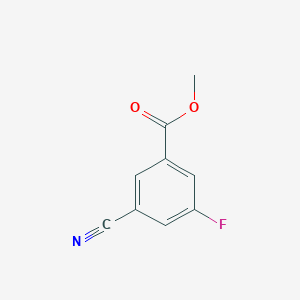

Methyl 3-Cyano-5-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-cyano-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDWAFGKJVAXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650187 | |

| Record name | Methyl 3-cyano-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886732-29-2 | |

| Record name | Methyl 3-cyano-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-cyano-5-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-Cyano-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-5-fluorobenzoate is a multifunctional aromatic building block of significant interest in medicinal chemistry and materials science.[1] Its unique structure, featuring an electron-withdrawing cyano group, a fluorine atom, and a methyl ester, provides a versatile scaffold for the synthesis of complex molecules.[1] The presence of fluorine is particularly noteworthy, as it can be strategically employed to enhance the metabolic stability, lipophilicity, and biological activity of target compounds.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for this valuable synthetic intermediate.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for planning synthetic routes, purification procedures, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 886732-29-2 | [1][2][3] |

| Molecular Formula | C₉H₆FNO₂ | [1][2] |

| Molecular Weight | 179.15 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Purity | ≥96% | [5][6] |

| Storage Temperature | 2-8°C, in a dry area | [3][4] |

| SMILES Code | O=C(OC)C1=CC(F)=CC(C#N)=C1 | [5] |

| InChI Key | YZDWAFGKJVAXAM-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 50.09 | [5] |

| logP | 1.48398 | [5] |

Chemical Reactivity and Derivatization

The three primary functional groups of this compound—the methyl ester, the cyano group, and the aromatic fluorine—offer distinct and versatile handles for chemical modification.

Reactions of the Methyl Ester Group

The methyl ester is readily transformed into other functional groups, most commonly a carboxylic acid through hydrolysis.

-

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid, 3-cyano-5-fluorobenzoic acid, under either acidic or basic conditions.[1] Base-catalyzed hydrolysis with a reagent like sodium hydroxide is a common method.[1]

Transformations of the Cyano Functional Group

The cyano (nitrile) group is a valuable precursor to amines, amides, and carboxylic acids.[1]

-

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂).[1]

-

Hydrolysis: Depending on the reaction conditions, the nitrile can be hydrolyzed to either a carboxylic acid or an amide.[1]

-

Reaction with Organometallics: Grignard reagents can add to the electrophilic carbon of the nitrile, which after acidic workup, yields a ketone.[1]

Reactions of the Aromatic Fluorine Moiety

The fluorine atom is a key site for modification, primarily through nucleophilic aromatic substitution (SNAr).[1] The electron-withdrawing nature of the cyano and ester groups activates the aromatic ring, making the fluorine a good leaving group for displacement by various nucleophiles.[1]

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of pharmacologically active compounds.

-

Antineoplastic Agents: The compound's scaffold is utilized in patented research for creating heterocyclic compounds with potential as anticancer agents.[1]

-

mGlu5R Modulators: Its derivative, 3-Cyano-5-fluorobenzoic Acid, is an intermediate used to prepare arylbenzamides that act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5R).[3][7] This highlights its utility in neuroscience drug discovery.

-

Enzyme Inhibition and Receptor Binding Studies: The structural motifs present in this molecule make it a valuable starting point for developing chemical probes to investigate interactions with various biological targets.[1]

Representative Experimental Protocols

While specific, detailed protocols for every reaction are proprietary or context-dependent, the following sections outline the general methodologies for the synthesis and characterization of this compound and its derivatives.

General Synthesis and Characterization Workflow

The typical workflow for preparing and verifying a compound like this compound involves synthesis, purification, and structural confirmation.

Synthesis: Esterification

A representative method for synthesizing this compound is the esterification of 4-cyano-3-fluorobenzoic acid.[8]

-

Reaction Setup: 4-cyano-3-fluorobenzoic acid and N,N-dimethylformamide (DMF) are added to a reaction flask and cooled to 0°C.[8]

-

Base Addition: A solution of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in DMF is added slowly while maintaining the low temperature. The mixture is stirred for approximately 30 minutes.[8]

-

Esterification: Methyl iodide is added dropwise at 0°C.[8]

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and monitored by thin-layer chromatography (TLC) until completion.[8]

-

Workup: Upon completion, ethyl acetate is added, and the organic layer is washed multiple times with water.[8] The solvent is then removed under reduced pressure to yield the crude product, which is subsequently purified.

Characterization: Spectroscopic Methods

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic peaks for the aromatic protons and a singlet for the methyl ester protons (~3.9 ppm).[9] The coupling patterns of the aromatic protons would be indicative of the 1,3,5-substitution pattern.

-

¹³C NMR: Would display distinct signals for the carbons of the cyano group, the ester carbonyl, the methyl group, and the aromatic ring. The carbon attached to the fluorine would show a characteristic large coupling constant (JC-F).[9]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak ([M]⁺ or protonated species like [M+H]⁺) should correspond to the calculated molecular weight of 179.15 g/mol .[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups: a sharp peak for the nitrile (C≡N) stretch (around 2230 cm⁻¹), a strong absorption for the ester carbonyl (C=O) stretch (around 1720 cm⁻¹), and bands corresponding to the C-F and aromatic C-H bonds.

Safety and Handling

According to available safety data, this compound is classified as harmful and an irritant.[6]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][10]

-

Precautions: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][10] Avoid breathing dust and fumes.[6]

-

Storage: Store in a well-closed container in a dry place.[4][11] Avoid moisture.[10]

This technical guide provides a foundational understanding of this compound for its application in advanced chemical synthesis. For specific applications, further investigation of reaction conditions and safety protocols is strongly recommended.

References

- 1. This compound|CAS 886732-29-2 [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 886732-29-2 [chemicalbook.com]

- 4. This compound | Elex Biotech LLC [elexbiotech.com]

- 5. chemscene.com [chemscene.com]

- 6. 886732-29-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Page loading... [wap.guidechem.com]

- 9. rsc.org [rsc.org]

- 10. capotchem.cn [capotchem.cn]

- 11. This compound, CasNo.886732-29-2 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

An In-depth Technical Guide to Methyl 3-Cyano-5-fluorobenzoate (CAS: 886732-29-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-5-fluorobenzoate is a key building block in modern medicinal chemistry and drug discovery. Its unique trifunctionalized aromatic structure, featuring a methyl ester, a cyano group, and a fluorine atom, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a particular focus on its role in the development of novel therapeutics. The strategic placement of electron-withdrawing groups and a reactive fluorine atom makes this compound particularly valuable for creating libraries of compounds for screening and lead optimization.[1]

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 886732-29-2 | [1][2] |

| Molecular Formula | C₉H₆FNO₂ | [2][3] |

| Molecular Weight | 179.15 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Appearance | Crystalline solid | |

| Purity | ≥96% (typical) | |

| Storage | Store at room temperature in a well-closed container, protected from light and moisture. | [3] |

Synthesis

Experimental Protocol: Fischer Esterification of 3-Cyano-5-fluorobenzoic Acid

This protocol describes a general method for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

3-Cyano-5-fluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

Procedure:

-

Acid-Catalyzed Esterification:

-

To a round-bottom flask, add 3-cyano-5-fluorobenzoic acid (1.0 eq).

-

Add an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization or column chromatography on silica gel if necessary to achieve the desired purity.

-

Chemical Reactivity and Key Experimental Protocols

This compound possesses three reactive functional groups: the fluorine atom on the aromatic ring, the cyano group, and the methyl ester. This trifunctionality allows for a wide range of chemical transformations.

Nucleophilic Aromatic Substitution (SₙAr) of the Fluorine Atom

The fluorine atom is activated towards nucleophilic attack by the electron-withdrawing cyano and methyl ester groups, making it a good leaving group in SₙAr reactions. This reaction is a cornerstone for introducing various functionalities at this position.

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

-

Add a minimal amount of DMSO to dissolve the starting materials.

-

Add the amine (1.2 eq) to the reaction mixture.

-

Stir the reaction mixture at 80-100 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reactions of the Cyano Group: Grignard Reaction

The electrophilic carbon of the cyano group can be attacked by nucleophiles, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.

Materials:

-

This compound

-

Magnesium turnings

-

Alkyl or aryl halide (e.g., bromobenzene)

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as initiator)

-

Aqueous acid (e.g., 3M HCl) for work-up

-

Apparatus for Grignard reaction (oven-dried glassware, reflux condenser with drying tube)

Procedure:

-

Preparation of the Grignard Reagent:

-

In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 eq) and a small crystal of iodine.

-

Add a small portion of a solution of the alkyl/aryl halide (1.0 eq) in anhydrous ether via a dropping funnel.

-

Once the reaction initiates (indicated by color change and gentle reflux), add the remaining halide solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Nitrile:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous ether to the Grignard reagent.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Hydrolysis:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of cold aqueous acid (e.g., 3M HCl) until the solution is acidic and all solids have dissolved.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude ketone.

-

-

Purification:

-

The crude product can be purified by column chromatography or recrystallization.

-

Reactions of the Methyl Ester Group: Hydrolysis

The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-cyano-5-fluorobenzoic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or a mixture of THF/water

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol or a THF/water mixture.

-

Add an aqueous solution of NaOH (e.g., 2M, 1.5 eq) or LiOH (1.5 eq).

-

Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Dilute the residue with water and acidify to a pH of ~2 with HCl.

-

The carboxylic acid product may precipitate out and can be collected by filtration. Alternatively, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3-cyano-5-fluorobenzoic acid.

-

The product can be purified by recrystallization.

Spectroscopic Data

While high-resolution spectra are not publicly available, the following table summarizes the expected spectroscopic characteristics of this compound based on its structure.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm) with coupling to the fluorine atom. A singlet for the methyl ester protons will be observed around δ 3.9 ppm. |

| ¹³C NMR | Aromatic carbons will appear in the range of δ 110-140 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant. The cyano carbon will be around δ 115-120 ppm, and the ester carbonyl carbon will be around δ 165 ppm. The methyl ester carbon will appear around δ 52 ppm. |

| FT-IR (cm⁻¹) | A sharp, strong absorption for the cyano group (C≡N) stretch around 2230 cm⁻¹. A strong absorption for the ester carbonyl group (C=O) stretch around 1720-1730 cm⁻¹. C-F stretching vibrations will be observed in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.[1] |

| Mass Spec. (MS) | The molecular ion peak (M⁺) is expected at m/z = 179. A common fragment would be the loss of the methoxy group (-OCH₃) resulting in a peak at m/z = 148. The [M+H]⁺ adduct is expected at m/z = 180.[4] |

Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of pharmacologically active compounds, particularly as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[5]

Role in the Synthesis of mGlu5 Negative Allosteric Modulators

mGlu5 receptors are G-protein coupled receptors that play a significant role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome. NAMs that bind to an allosteric site on the mGlu5 receptor can reduce its response to glutamate, offering a therapeutic strategy for these conditions.

The 3-cyano-5-fluorophenyl moiety derived from this compound is a common structural feature in many potent and selective mGlu5 NAMs. The cyano and fluoro substituents are believed to engage in key interactions within the allosteric binding pocket of the receptor.

mGlu5 Signaling Pathway

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation. It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary. For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups allows for a wide range of chemical modifications, enabling the creation of diverse molecular libraries. Its established role in the synthesis of mGlu5 negative allosteric modulators highlights its importance in the development of potential treatments for various CNS disorders. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-Cyano-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-Cyano-5-fluorobenzoate, a key building block in pharmaceutical and chemical research. Due to the limited availability of experimentally determined data for this specific compound, this document also furnishes detailed, standard experimental protocols for the determination of its core physical characteristics. Furthermore, key chemical transformations involving this compound are visualized to aid in understanding its reactivity and potential applications.

Core Physical Properties

| Physical Property | Value | Source/Method |

| Molecular Formula | C₉H₆FNO₂ | - |

| Molecular Weight | 179.15 g/mol | [1] |

| CAS Number | 886732-29-2 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥96% | [3][4] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Refractive Index | Not available | - |

| Solubility | Not available in water.[5] | [5] |

| Predicted LogP | 2.0 | [6] |

| Predicted TPSA | 50.09 Ų | [3] |

Note: LogP (octanol-water partition coefficient) and TPSA (Topological Polar Surface Area) are computational predictions and should be considered as estimates.

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.

Method: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is dipped into the powder. The tube is then gently tapped on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[7][8]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus. A thermometer is inserted into the designated port to monitor the temperature of the block.

-

Measurement:

-

For an unknown compound, a rapid preliminary heating is performed to estimate the approximate melting point.

-

A fresh sample is then heated at a slower rate (approximately 1-2°C per minute) as the temperature approaches the estimated melting point.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4][5]

-

-

Safety: Always wear safety goggles. The melting point apparatus can reach high temperatures and should be handled with care.[5]

Boiling Point Determination

Since this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition at high temperatures. However, for a general procedure for organic compounds:

Method: Thiele Tube Method (for small quantities)

-

Sample Preparation: A small amount (a few milliliters) of the liquid organic compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.[2][9]

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band or thread. This assembly is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.[2]

-

Measurement:

-

The side arm of the Thiele tube is gently and continuously heated.[6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating should continue until a rapid and continuous stream of bubbles is observed.[6][9]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[2][6]

-

-

Safety: Wear safety goggles. Be cautious when working with heated oil baths.

Density Determination

The density of a solid can be determined using several methods. The choice of method depends on the nature of the solid (e.g., powdered, single crystal).

Method: Buoyancy Method (based on Archimedes' Principle)

This method is suitable for a solid sample and involves weighing the sample in air and then in a liquid of known density in which the solid is insoluble.[10][11]

-

Mass in Air: The mass of the solid sample of this compound is accurately measured using an analytical balance.

-

Mass in Liquid: The sample is then submerged in a liquid of known density (e.g., a hydrocarbon solvent in which it is insoluble) and its apparent mass is measured.[11]

-

Calculation: The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = (m_air / (m_air - m_liquid)) * ρ_liquid where m_air is the mass in air, m_liquid is the apparent mass in the liquid, and ρ_liquid is the density of the liquid.

Method: Gas Pycnometry (for powders)

This technique provides a highly accurate measurement of the skeletal density of a powder by measuring the volume of displaced gas (typically helium).[11]

-

Sample Preparation: A known mass of the powdered this compound is placed in the sample chamber of the gas pycnometer.

-

Measurement: The instrument introduces a known volume of helium gas at a specific pressure into the chamber. The gas then expands into a reference chamber, and the resulting pressure is measured. By applying gas laws, the volume of the solid sample can be precisely determined.[11]

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Refractive Index Determination

The refractive index is a measure of how much light bends as it passes through a substance. For a solid, the refractive index can be measured by dissolving it in a suitable solvent and measuring the refractive index of the solution at various concentrations, or by using specialized techniques for solids. A standard Abbe refractometer is commonly used for liquids.[12][13]

Method: Using an Abbe Refractometer (for a solution)

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent.

-

Measurement:

-

A few drops of the solution are placed on the lower prism of the refractometer.[14][15]

-

The prisms are closed, and the light source is adjusted.

-

The adjustment knob is turned until the light and dark fields are visible in the eyepiece. The dispersion is corrected to obtain a sharp, colorless borderline.[14]

-

The borderline is aligned with the crosshairs, and the refractive index is read from the scale.[15]

-

-

Temperature Control: The refractive index is temperature-dependent, so the temperature of the measurement should be recorded and, if necessary, corrected to a standard temperature (usually 20°C).[16]

Solubility Determination

A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and functional groups present in a molecule.

Method: Qualitative Solubility Test

-

Procedure:

-

Solvents to Test:

-

Water: To assess polarity.

-

5% Sodium Hydroxide (NaOH) and 5% Sodium Bicarbonate (NaHCO₃): To test for acidic functional groups.

-

5% Hydrochloric Acid (HCl): To test for basic functional groups.[3]

-

Organic Solvents: Such as diethyl ether, ethanol, acetone, and toluene to assess solubility in solvents of varying polarity.

-

Chemical Reactivity and Synthetic Pathways

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its functional groups and the substituted aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing groups (cyano and methyl ester) activates the benzene ring towards nucleophilic attack, making the fluorine atom a good leaving group in SNAr reactions.[17][18] This is a cornerstone reaction for the synthesis of various derivatives.

Functional Group Transformations

The ester and cyano groups of this compound serve as handles for further chemical modifications.[17]

Role in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of complex heterocyclic compounds, which are of significant interest in drug discovery.[17]

This guide serves as a foundational resource for researchers working with this compound. While some physical properties require experimental determination, the provided protocols offer a clear path for obtaining this crucial data. The outlined chemical reactivity highlights the compound's significance as a versatile building block in modern organic and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. mt.com [mt.com]

- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 12. faculty.weber.edu [faculty.weber.edu]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 14. m.youtube.com [m.youtube.com]

- 15. davjalandhar.com [davjalandhar.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. This compound|CAS 886732-29-2 [benchchem.com]

- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of Methyl 3-Cyano-5-fluorobenzoate: A Technical Guide

Introduction: Methyl 3-cyano-5-fluorobenzoate (CAS No. 886732-29-2) is a key building block in medicinal chemistry and materials science.[1] Its trifunctional nature, featuring ester, cyano, and fluoro groups on an aromatic ring, provides multiple reaction sites for synthesizing complex molecules.[1] Accurate structural confirmation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols for researchers.

Molecular and Spectroscopic Data Summary

The structural and spectroscopic data for this compound (Molecular Formula: C₉H₆FNO₂, Molecular Weight: 179.15 g/mol ) are summarized below.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is based on established substituent effects and analysis of analogous compounds, such as methyl 3-fluorobenzoate.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~8.1-8.3 | ddd (doublet of doublet of doublets) | JHF ≈ 6-8 Hz, JHH ≈ 2-3 Hz, JHH ≈ 1-2 Hz | Aromatic H (ortho to -COOCH₃) |

| ~7.9-8.1 | ddd | JHF ≈ 8-10 Hz, JHH ≈ 2-3 Hz, JHH ≈ 1-2 Hz | Aromatic H (ortho to -CN) |

| ~7.7-7.9 | ddd | JHF ≈ 8-10 Hz, JHH ≈ 2-3 Hz, JHH ≈ 2-3 Hz | Aromatic H (ortho to -F) |

| 3.94 | s (singlet) | N/A | Methyl (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~164 | Carbonyl Carbon (C=O) |

| ~162 (d, ¹JCF ≈ 250 Hz) | Aromatic C-F |

| ~135 (d, ³JCF ≈ 8 Hz) | Aromatic C-COOCH₃ |

| ~125 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to -CN) |

| ~120 (d, ²JCF ≈ 22 Hz) | Aromatic CH (ortho to -F, para to -CN) |

| ~118 (d, ²JCF ≈ 22 Hz) | Aromatic CH (ortho to -F, para to -COOCH₃) |

| ~116 | Cyano Carbon (C≡N) |

| ~114 (d, ⁴JCF ≈ 3 Hz) | Aromatic C-CN |

| 52.8 | Methyl Carbon (-OCH₃) |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Reference Standard |

|---|

| ~ -110 to -115 | CFCl₃ (0 ppm)[4][5] |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of strong absorptions corresponding to the cyano and ester functional groups.[1][6]

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2240 | Strong | C≡N (Nitrile) Stretch[1] |

| ~1730-1715 | Strong | C=O (Aromatic Ester) Stretch[1][6] |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C Bending |

| ~1300-1200 | Strong | C-O (Ester) Stretch[6] |

| ~1100 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass for elemental composition confirmation.

Table 5: Mass Spectrometry Data

| Ion Type | Calculated m/z |

|---|---|

| [M]⁺˙ (Molecular Ion) | 179.0383 |

| [M+H]⁺ | 180.0461 |

| [M+Na]⁺ | 202.0280 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[7]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl₃), in a clean vial.[7][8] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

-

Sample Transfer: Using a Pasteur pipette, carefully transfer the homogenous solution into a 5 mm NMR tube, ensuring the final liquid height is 4-5 cm. Avoid introducing solid particles or air bubbles.[7][8]

-

Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H or 100 MHz for ¹³C.[10]

-

Data Acquisition:

-

Locking & Shimming: Insert the sample into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual "shimming" process to achieve sharp, symmetrical peaks.[7]

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H, ¹³C, ¹⁹F).[7]

-

Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[11]

-

¹⁹F NMR: For ¹⁹F NMR, an external standard like CFCl₃ is used for referencing (δ = 0.0 ppm).[4]

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet-forming die and press under high pressure (several tons) to form a transparent or translucent pellet.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Place the prepared sample (KBr pellet or ATR) in the IR spectrometer's sample holder.

-

Record a background spectrum of the empty spectrometer (or clean ATR crystal).

-

Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which will primarily generate the protonated molecule [M+H]⁺.[12] Electron ionization (EI) can also be used, which typically produces the molecular ion [M]⁺˙ and more extensive fragmentation patterns.[12]

-

Instrument Setup: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system like LC-MS.[13] A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to obtain accurate mass measurements.[14]

-

Data Acquisition: The mass spectrum is acquired across a relevant mass-to-charge (m/z) range (e.g., 50-500 amu). The resulting data is processed to identify the m/z values of the parent ions and any significant fragments.

Visualization of Analytical Workflow

The logical flow for the complete spectroscopic characterization of this compound is depicted below.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound|CAS 886732-29-2 [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. colorado.edu [colorado.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. rsc.org [rsc.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. zefsci.com [zefsci.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-Cyano-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-Cyano-5-fluorobenzoate. The information presented herein is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and analysis of substituent effects on aromatic systems. This document is intended to serve as a comprehensive reference for the characterization and interpretation of the proton NMR spectrum of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are derived from the analysis of substituent chemical shift (SCS) effects and typical coupling constants observed in analogous substituted benzene derivatives.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -OCH₃ | 3.95 | singlet (s) | - | 3H |

| H-4 | 8.25 | triplet (t) | J(H4-F5) ≈ J(H4-H2) ≈ 2.5 | 1H |

| H-2 | 8.10 | doublet of doublets (dd) | J(H2-F5) ≈ 8.5, J(H2-H4) ≈ 2.5 | 1H |

| H-6 | 7.85 | doublet of doublets (dd) | J(H6-F5) ≈ 5.5, J(H6-H4) ≈ 2.5 | 1H |

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is characterized by one signal in the aliphatic region corresponding to the methyl ester protons and three distinct signals in the aromatic region for the protons on the benzene ring.

-

Methyl Protons (-OCH₃): A sharp singlet is predicted around 3.95 ppm, integrating to three protons. This chemical shift is characteristic of methyl esters. The absence of coupling results in a singlet multiplicity.

-

Aromatic Protons (H-2, H-4, H-6): The three protons on the aromatic ring are chemically non-equivalent due to the substitution pattern. All three substituents (-COOCH₃, -CN, and -F) are electron-withdrawing, which generally deshields the aromatic protons, causing their signals to appear downfield (at higher chemical shifts) compared to benzene (7.26 ppm).

-

H-4: This proton is situated between the cyano and fluoro substituents. It is expected to be the most downfield signal due to the combined deshielding effects of the adjacent electron-withdrawing groups. The signal is predicted to be a triplet around 8.25 ppm. This multiplicity arises from approximately equal meta-coupling to H-2 and the fluorine atom at position 5.

-

H-2: This proton is ortho to the methyl ester group and meta to the fluorine atom. Its signal is predicted to appear as a doublet of doublets around 8.10 ppm. The larger coupling constant is due to the three-bond ortho-coupling with the fluorine atom, while the smaller coupling constant arises from the four-bond meta-coupling with H-4.

-

H-6: This proton is ortho to the fluorine atom and meta to both the methyl ester and cyano groups. Its signal is anticipated to be a doublet of doublets around 7.85 ppm. The larger coupling constant is attributed to the three-bond ortho-coupling with the fluorine atom, and the smaller coupling constant is due to the four-bond meta-coupling with H-4.

-

Visualization of Molecular Structure and Coupling

The following diagram illustrates the structure of this compound and the key through-bond coupling interactions between the aromatic protons and the fluorine atom.

Caption: Predicted ¹H-¹⁹F and ¹H-¹H coupling in this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard protocol for acquiring the ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the solvent contains a small amount of Tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

4.2. NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:

-

Spectrometer Frequency: 400 MHz for ¹H

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16, depending on the sample concentration.

-

Spectral Width (SW): 16 ppm (from -2 to 14 ppm).

-

Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicities and measure the coupling constants for each signal.

The following diagram illustrates a typical workflow for acquiring and processing the ¹H NMR spectrum.

Caption: Standard workflow for ¹H NMR analysis.

In-Depth Technical Guide: 13C NMR Analysis of Methyl 3-Cyano-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 3-Cyano-5-fluorobenzoate, a key building block in pharmaceutical and chemical synthesis.[1][2] This document outlines predicted 13C NMR chemical shifts, a comprehensive experimental protocol for data acquisition, and a discussion of the underlying principles governing the observed spectral characteristics.

Predicted 13C NMR Data

The 13C NMR spectrum of this compound is predicted based on the established substituent effects of the cyano (-CN), fluoro (-F), and methyl ester (-COOCH₃) groups on a benzene ring.[3][4][5][6] The electron-withdrawing nature of the cyano and ester groups, along with the electronegativity and resonance effects of the fluorine atom, significantly influences the chemical shifts of the aromatic carbons.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Rationale for Chemical Shift |

| C1 (-COOCH₃) | ~133-135 | Doublet | Quaternary carbon, deshielded by the ester group and influenced by the adjacent cyano and fluoro groups. |

| C2 | ~115-118 | Doublet | Shielded due to ortho position to the ester group and meta to the fluorine; deshielded by the adjacent cyano group. |

| C3 (-CN) | ~110-112 | Singlet | Quaternary carbon attached to the electron-withdrawing cyano group. |

| C4 | ~120-123 | Doublet | Deshielded due to para position to the ester group and ortho to the fluorine. |

| C5 (-F) | ~160-163 | Doublet (Large ¹JCF) | Directly attached to the highly electronegative fluorine atom, resulting in significant deshielding and a large one-bond C-F coupling constant. |

| C6 | ~118-121 | Doublet | Shielded due to meta position to the cyano and ester groups and ortho to the fluorine. |

| C=O (ester) | ~163-165 | Singlet | Carbonyl carbon, characteristically found in this downfield region.[1] |

| -OCH₃ (ester) | ~53-55 | Singlet | Methyl carbon of the ester group. |

| -CN (cyano) | ~116-118 | Singlet | Cyano carbon, typically observed in this region. |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The multiplicities for the aromatic carbons are predicted as doublets due to coupling with the fluorine atom.

Experimental Protocol for 13C NMR Acquisition

This section details a standard protocol for acquiring a high-quality 13C NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

-

Concentration: Prepare a solution by dissolving approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).

2.2. NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.[7]

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgpg30 or similar | Standard 30° pulse with proton decoupling. |

| Solvent | CDCl₃ or DMSO-d₆ | To provide a lock signal and dissolve the sample. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Number of Scans (NS) | 1024 or higher | To achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[8] |

| Relaxation Delay (D1) | 2 seconds | To allow for sufficient relaxation of the carbon nuclei between pulses for quantitative analysis.[9] |

| Acquisition Time (AQ) | ~1-2 seconds | The time for which the FID is recorded. |

| Spectral Width (SW) | ~250 ppm (0-250 ppm) | To encompass the full range of expected carbon chemical shifts. |

| Decoupling | Broadband proton decoupling | To simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon (unless coupled to fluorine).[8] |

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the 13C NMR analysis of this compound.

Caption: Workflow for 13C NMR Analysis.

3.2. Substituent Effects on Aromatic Carbons

This diagram illustrates the logical relationship of how the different substituents on the benzene ring influence the 13C chemical shifts.

Caption: Substituent Effects on Chemical Shifts.

References

- 1. This compound|CAS 886732-29-2 [benchchem.com]

- 2. This compound | 886732-29-2 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 3-Cyano-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Methyl 3-Cyano-5-fluorobenzoate, a key building block in pharmaceutical and materials science. This document details the expected vibrational frequencies and their assignments, offers a standardized experimental protocol for obtaining high-quality spectra, and presents a logical workflow for spectral analysis. The strategic placement of the cyano, fluoro, and methyl ester functionalities on the aromatic ring results in a characteristic IR spectrum, which is invaluable for structural elucidation and quality control. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and characterization of this and structurally related compounds.

Introduction

This compound (C₉H₆FNO₂) is a substituted aromatic compound with significant utility in organic synthesis. The presence of an electron-withdrawing cyano group, a halogen, and an ester functionality makes it a versatile intermediate. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. The interpretation of the IR spectrum of this compound allows for the confirmation of its chemical identity and the assessment of its purity.

Predicted Infrared Spectral Data

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction of its key infrared absorption bands can be made based on the characteristic frequencies of its constituent functional groups. The following table summarizes the expected vibrational modes, their corresponding wavenumber ranges, and the nature of the vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| ~2960 | Medium | Asymmetric C-H Stretching (Methyl) |

| ~2850 | Medium | Symmetric C-H Stretching (Methyl) |

| 2240 - 2220 | Strong, Sharp | C≡N Stretching (Nitrile)[1] |

| 1730 - 1715 | Strong | C=O Stretching (Ester)[1] |

| 1600 - 1585 | Medium-Strong | C=C Stretching (Aromatic Ring) |

| 1500 - 1400 | Medium-Strong | C=C Stretching (Aromatic Ring) |

| ~1440 | Medium | Asymmetric C-H Bending (Methyl) |

| ~1370 | Medium | Symmetric C-H Bending (Methyl) |

| 1310 - 1250 | Strong | Asymmetric C-O-C Stretching (Ester) |

| 1130 - 1100 | Strong | Symmetric C-O-C Stretching (Ester) |

| ~1250 | Strong | C-F Stretching |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |

Experimental Protocol: Obtaining the IR Spectrum

To obtain a high-quality infrared spectrum of this compound, which is a solid at room temperature, the following Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are recommended.

Attenuated Total Reflectance (ATR) Method

This is a rapid and convenient method that requires minimal sample preparation.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix.

Materials:

-

This compound

-

Dry, spectroscopic grade Potassium Bromide (KBr) powder

-

Agate mortar and pestle

-

Pellet press with die set

-

IR sample holder

Procedure:

-

Sample Preparation: In a dry agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder. The mixture should be ground to a fine, homogeneous powder to minimize light scattering.

-

Pellet Formation: Transfer the powder mixture to the die of a pellet press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: If necessary, a background spectrum can be run with an empty sample holder or a blank KBr pellet.

-

Spectrum Acquisition: Place the KBr pellet in the IR sample holder and position it in the spectrometer's beam path. Acquire the spectrum using similar parameters as for the ATR method (16-32 scans, 4 cm⁻¹ resolution).

-

Data Processing: The final spectrum is obtained after the instrument's software processes the raw data.

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for acquiring and interpreting the IR spectrum of a chemical sample like this compound.

Caption: Workflow for IR Spectral Acquisition and Analysis.

Interpretation of the Spectrum

The IR spectrum of this compound can be interpreted by systematically analyzing the different regions:

-

Functional Group Region (4000 - 1500 cm⁻¹):

-

The presence of sharp peaks just above 3000 cm⁻¹ confirms the aromatic C-H stretches.

-

A strong, sharp absorption in the 2240-2220 cm⁻¹ range is a clear indicator of the nitrile (C≡N) group. Its position suggests conjugation with the aromatic ring.

-

A very strong and prominent peak between 1730 cm⁻¹ and 1715 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.

-

The C-H stretching vibrations of the methyl group will appear around 2960 cm⁻¹ and 2850 cm⁻¹.

-

-

Fingerprint Region (1500 - 400 cm⁻¹):

-

This region contains a complex pattern of peaks that are unique to the molecule.

-

Look for strong absorptions corresponding to the C-O stretching of the ester group (around 1310-1100 cm⁻¹).

-

The C-F stretch will also appear in this region, typically as a strong band around 1250 cm⁻¹.

-

The pattern of peaks in the 900-675 cm⁻¹ range is indicative of the substitution pattern on the benzene ring.

-

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. The characteristic absorption bands of the nitrile, ester, and substituted aromatic ring are readily identifiable. This technical guide serves as a practical reference for the acquisition and interpretation of the IR spectrum of this important chemical intermediate, facilitating its unambiguous identification and quality assessment in a research and development setting.

References

Mass Spectrometry of Methyl 3-Cyano-5-fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-Cyano-5-fluorobenzoate is a substituted aromatic compound with the molecular formula C₉H₆FNO₂ and a molecular weight of 179.15 g/mol .[1][2][3] As a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents, a thorough understanding of its analytical properties is essential. Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of such compounds. This guide provides an in-depth overview of the mass spectrometric behavior of this compound, including its predicted fragmentation patterns and detailed experimental protocols for its analysis.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound can be performed using various ionization techniques. Electron Ionization (EI) is suitable for generating fragment ions and providing structural information, while softer ionization methods like Electrospray Ionization (ESI) are useful for determining the molecular mass and studying adduct formation.

Electron Ionization (EI) Fragmentation

Under electron ionization, this compound is expected to produce a relatively stable molecular ion peak due to the aromatic ring. The fragmentation pattern will be dictated by the functional groups present: the methyl ester, the cyano group, and the fluorine atom. The primary fragmentation pathways are predicted to involve the loss of the methoxy group from the ester, followed by the loss of carbon monoxide.

Table 1: Predicted m/z Values and Proposed Fragments for this compound under EI-MS

| m/z (Predicted) | Proposed Fragment Ion | Chemical Formula | Notes |

| 179 | [M]⁺ | [C₉H₆FNO₂]⁺ | Molecular Ion |

| 148 | [M - OCH₃]⁺ | [C₈H₃FNO]⁺ | Loss of the methoxy radical from the ester group. This is a common fragmentation for methyl esters. |

| 120 | [M - OCH₃ - CO]⁺ | [C₇H₃FN]⁺ | Subsequent loss of carbon monoxide from the [M - OCH₃]⁺ ion. |

| 103 | [C₆H₃FN]⁺ | [C₆H₃FN]⁺ | Loss of HCN from the [M - OCH₃ - CO]⁺ ion. |

| 75 | [C₅H₂F]⁺ | [C₅H₂F]⁺ | Further fragmentation of the aromatic ring. |

Electrospray Ionization (ESI) Data

In ESI, this compound is expected to form protonated molecules or adducts with cations present in the solvent.

Table 2: Predicted m/z Values for Adducts of this compound in ESI-MS

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.05 |

| [M+Na]⁺ | 202.03 |

| [M+K]⁺ | 218.00 |

| [M+NH₄]⁺ | 197.08 |

Experimental Protocols

The following are detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable method for the analysis of volatile and thermally stable compounds like this compound.

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample further to a final concentration of 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-300.

-

Scan Mode: Full scan.

3. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a library of mass spectra (if available) or with the predicted fragmentation pattern.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

ESI-MS is ideal for confirming the molecular weight of the compound through the formation of adducts.

1. Sample Preparation:

-

Dissolve a small amount of this compound in a solvent mixture compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid (for positive ion mode).

-

The final concentration should be in the range of 1-10 µM.

-

For enhanced adduct formation, a small amount of sodium chloride or potassium chloride can be added to the sample solution to promote the formation of [M+Na]⁺ or [M+K]⁺ ions.

2. ESI-MS Instrumentation and Conditions:

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr (Nitrogen).

-

Cone Gas Flow: 50 L/hr (Nitrogen).

-

Mass Range: m/z 100-300.

-

Scan Mode: Full scan.

3. Data Analysis:

-

Acquire the mass spectrum and identify the peaks corresponding to the protonated molecule ([M+H]⁺) and any observed adducts ([M+Na]⁺, [M+K]⁺, etc.).

-

Confirm that the observed m/z values match the predicted values for the respective ions.

Visualizations

Predicted EI-MS Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization.

Caption: Proposed EI-MS fragmentation of this compound.

GC-MS Experimental Workflow

The diagram below outlines the logical workflow for the analysis of this compound using GC-MS.

Caption: Workflow for the GC-MS analysis of this compound.

References

Solubility Profile of Methyl 3-Cyano-5-fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-Cyano-5-fluorobenzoate, a key building block in pharmaceutical and agrochemical research. Due to a lack of extensive, publicly available quantitative solubility data, this document focuses on providing a thorough framework for understanding and determining the solubility of this compound. This includes qualitative assessments based on structurally similar molecules, detailed experimental protocols for quantitative analysis, and a theoretical discussion of the factors influencing its solubility in organic solvents.

Introduction to this compound

This compound (CAS No. 934493-83-9) is an aromatic ester containing both a cyano and a fluoro group on the benzene ring. These functional groups significantly influence its physicochemical properties, including its solubility. Understanding its behavior in various organic solvents is critical for its application in chemical synthesis, purification, and formulation development.

Expected Solubility in Organic Solvents: A Qualitative Assessment

-

Methyl 3-fluorobenzoate is reported to be soluble in organic solvents such as alcohols, ethers, and ketones.[1][2]

-

Methyl 3-cyanobenzoate is described as slightly soluble in chloroform and methanol.[3]

Based on these analogs, it is anticipated that this compound will exhibit solubility in a range of common polar and moderately polar organic solvents. The presence of the polar cyano and fluoro groups, along with the ester functionality, suggests that solvents capable of dipole-dipole interactions and hydrogen bonding (as an acceptor) would be effective.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | Capable of hydrogen bonding and polar interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Polar aprotic solvents capable of strong dipole-dipole interactions. |

| Esters | Ethyl Acetate | Soluble | "Like dissolves like" principle, similar ester functionality. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble | Can dissolve moderately polar compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Can act as hydrogen bond acceptors. |

| Aromatic Hydrocarbons | Toluene, Xylene | Sparingly Soluble to Insoluble | Less polar nature may limit interaction with the polar functional groups. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Non-polar nature is unlikely to effectively solvate the polar solute. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Highly Soluble | Highly polar aprotic solvents capable of strong dipole-dipole interactions. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Highly polar aprotic solvent, excellent for a wide range of organic compounds. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following section details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various organic solvents.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute with a specific volume of the solvent in a sealed container at a constant temperature. The agitation continues until the solution reaches equilibrium, meaning the concentration of the dissolved solute is constant. The saturated solution is then filtered to remove the undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of analytical grade

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Scintillation vials or flasks with secure caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical instrument.

-

Sample Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to reach equilibrium. It is advisable to conduct a preliminary study to determine the time required to reach equilibrium by analyzing samples at different time points.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, using the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Quantitative Solubility Determination.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. Key factors include:

-

Polarity: The "like dissolves like" principle is paramount. The polar nature of the cyano, fluoro, and ester groups dictates a preference for polar solvents.

-

Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore likely to be effective.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This relationship should be determined experimentally if solubility at various temperatures is of interest.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute will also influence its solubility. A higher lattice energy can lead to lower solubility.

Conclusion

While quantitative solubility data for this compound is not currently prevalent in the public domain, a strong qualitative understanding can be derived from its molecular structure and comparison with similar compounds. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating reliable and accurate data. This foundational knowledge is crucial for the effective utilization of this important chemical intermediate in synthesis, purification, and formulation.

References

A Theoretical Exploration of the Electronic Structure of Methyl 3-Cyano-5-fluorobenzoate: A DFT-Based Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyano-5-fluorobenzoate is a key aromatic building block in medicinal chemistry, valued for its role in synthesizing complex therapeutic agents.[1] Its unique electronic properties, arising from the interplay of electron-withdrawing cyano and fluoro groups and an electron-donating methyl ester group, govern its reactivity and interaction with biological targets. This guide outlines a comprehensive theoretical study of the electronic structure of this compound using Density Functional Theory (DFT). We present a detailed computational methodology, analyze the optimized molecular geometry, and explore key electronic descriptors such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. The presented data, though hypothetical, is representative of what a rigorous computational study would yield and provides a framework for understanding the molecule's potential in drug design and chemical synthesis.

Introduction

The strategic placement of fluorine and cyano substituents on a benzene ring significantly influences a molecule's electronic landscape, impacting its lipophilicity, metabolic stability, and binding affinity.[1] this compound serves as a versatile scaffold in the synthesis of novel therapeutic compounds, including antineoplastic agents.[1] A thorough understanding of its electronic structure is paramount for predicting its chemical behavior and for the rational design of new drug candidates.